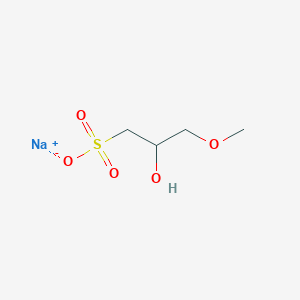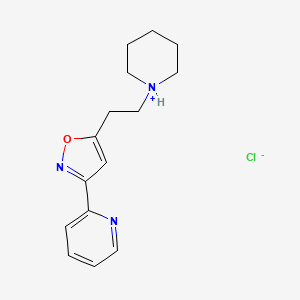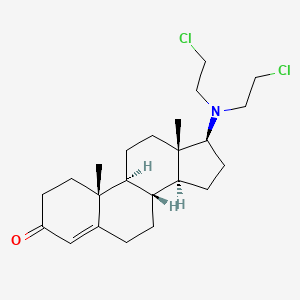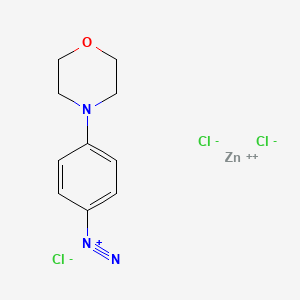![molecular formula C27H34N4O4S B13732891 11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione CAS No. 21170-29-6](/img/structure/B13732891.png)
11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione is a complex organic compound that belongs to the class of steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a purine moiety. It is known for its potential biological activities and is of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione typically involves multi-step organic synthesis. The process begins with the preparation of the steroid backbone, followed by the introduction of hydroxyl groups at specific positions. The purine moiety is then attached through a series of reactions involving methylation and sulfanyl group introduction. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the conversion of ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, such as autoimmune disorders and cancers.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The presence of hydroxyl groups and the purine moiety contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone Acetate: A corticosteroid with anti-inflammatory properties.
Dexamethasone Phosphate: A synthetic glucocorticoid used in the treatment of inflammatory and autoimmune conditions.
6-Hydroxycortisol: A metabolite of cortisol with similar structural features .
Uniqueness
11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione is unique due to the presence of the purine moiety and the specific arrangement of hydroxyl groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
21170-29-6 |
|---|---|
Fórmula molecular |
C27H34N4O4S |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
11,17-dihydroxy-10,13-dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34N4O4S/c1-25-8-6-16(32)10-15(25)4-5-17-18-7-9-27(35,26(18,2)11-19(33)21(17)25)20(34)12-31-14-30-22-23(31)28-13-29-24(22)36-3/h10,13-14,17-19,21,33,35H,4-9,11-12H2,1-3H3 |
Clave InChI |
OEKQHFGELGITAE-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CN5C=NC6=C5N=CN=C6SC)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



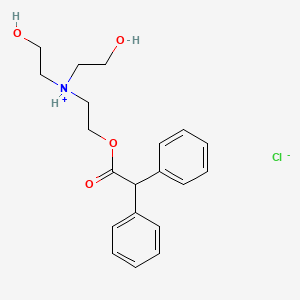
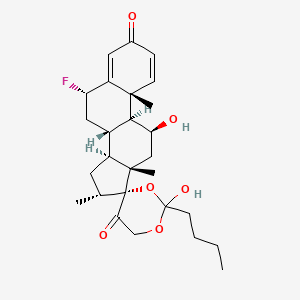
![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
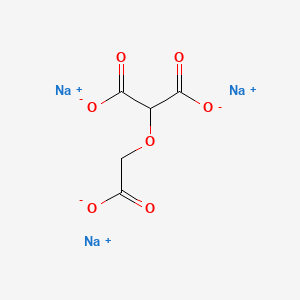
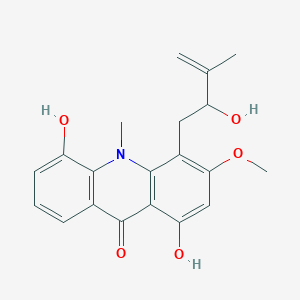
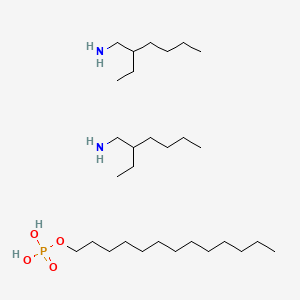
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)

